
4-Methyl-2-(piperidin-2-yl)hexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(piperidin-2-yl)hexan-1-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . The compound this compound has a molecular formula of C12H26N2 and a molecular weight of 198.35 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(piperidin-2-yl)hexan-1-amine can be achieved through various synthetic routes. One common method involves the reductive amination of 1,6-hexanediamine with 2,2,6,6-tetramethyl-4-piperidinone (TAA) in the presence of hydrogen and a platinum catalyst (5% Pt/C) in a micro fixed-bed reactor . The reaction conditions include a reaction temperature of 70°C, a reaction pressure of 2 MPa, and a reaction time of 12 minutes. This method yields the target compound with high purity and efficiency .
Industrial Production Methods
In industrial settings, the continuous-flow synthesis method is preferred due to its efficiency and scalability. The continuous-flow process allows for enhanced mass transfer and improved reaction rates compared to batch processes. The optimum conditions for the continuous-flow reaction include a molar ratio of TAA to 1,6-hexanediamine of 2.1:1, a reaction temperature of 70°C, and a reaction pressure of 2 MPa . This method enables the production of this compound on a gram-scale with high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-(piperidin-2-yl)hexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and aryl halides are used in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted piperidine compounds .
Applications De Recherche Scientifique
4-Methyl-2-(piperidin-2-yl)hexan-1-amine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-Methyl-2-(piperidin-2-yl)hexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biological processes. For example, piperidine derivatives are known to interact with neurotransmitter receptors and enzymes involved in neurotransmitter metabolism . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-2-(piperidin-4-yl)hexan-1-amine: This compound has a similar structure but differs in the position of the piperidine ring substitution.
N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA): This compound is used in the production of hindered amine light stabilizers and has similar synthetic routes.
Uniqueness
4-Methyl-2-(piperidin-2-yl)hexan-1-amine is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. The compound’s unique structure allows for specific interactions with molecular targets, making it valuable in various scientific research and industrial applications .
Propriétés
Formule moléculaire |
C12H26N2 |
|---|---|
Poids moléculaire |
198.35 g/mol |
Nom IUPAC |
4-methyl-2-piperidin-2-ylhexan-1-amine |
InChI |
InChI=1S/C12H26N2/c1-3-10(2)8-11(9-13)12-6-4-5-7-14-12/h10-12,14H,3-9,13H2,1-2H3 |
Clé InChI |
XPBPZMFLTQXTQK-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CC(CN)C1CCCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-Iodo-1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B13172565.png)
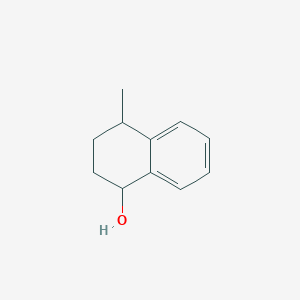
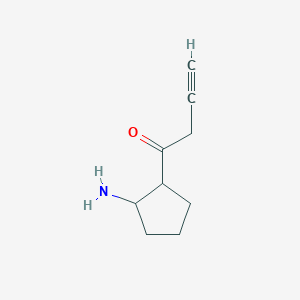
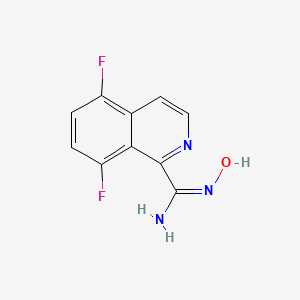
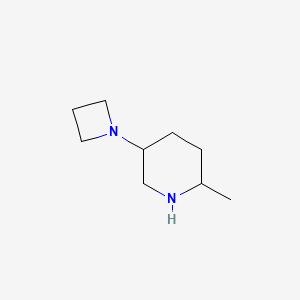



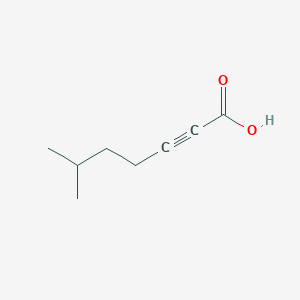
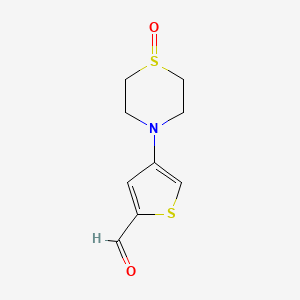
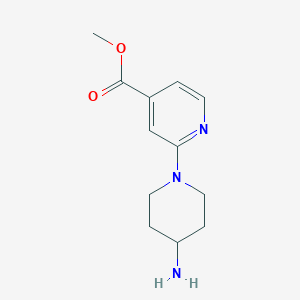

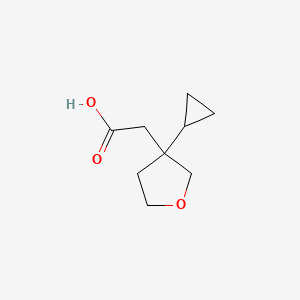
![1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclobutan-1-ol](/img/structure/B13172658.png)
